molecular formula C13H16BNO3 B1313302 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 775351-56-9

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1313302
M. Wt: 245.08 g/mol
InChI Key: PUOBFTBTFCPICR-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.



Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies23. However, the specific synthesis process for “2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is not explicitly mentioned in the search results.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies34. However, the specific molecular structure analysis for “2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is not explicitly mentioned in the search results.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in several studies25. However, the specific chemical reactions involving “2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in various studies78. However, the specific physical and chemical properties of “2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis and Structural Analysis

Application in Fluorescence Probes

  • Fluorescence Probes for Hydrogen Peroxide Detection : The compound is used in the synthesis of boronate ester fluorescence probes. These probes are developed for detecting hydrogen peroxide (H2O2) and show varying fluorescence responses based on their structure and the presence of H2O2. This application is significant in biochemical and environmental monitoring (Lampard et al., 2018).

  • Cell-Permeable Fluorescent Prochelators : This compound is part of the development of boronic ester-based fluorescent prochelators. These prochelators change fluorescence in response to various metal ions and hydrogen peroxide, which is useful in studying metal ion dynamics in biological systems (Hyman & Franz, 2012).

Chemical Reactions and Catalysis

  • Palladium-Catalyzed Borylation : Research indicates the use of this compound in palladium-catalyzed borylation reactions. This process is significant in organic synthesis, particularly in the creation of complex molecules (Takagi & Yamakawa, 2013).

  • Catalytic Hydroboration : The boron-substituted analogs of this compound have been synthesized for catalytic hydroboration of aldehydes, imines, and ketones. This demonstrates its potential as a versatile catalyst in organic synthesis (Koren-Selfridge et al., 2009).

Biological Applications

  • Prochelators for Oxidative Stress : Aryl boronate prochelators containing this compound are designed to respond to hydrogen peroxide, forming ligands for chelating metal ions. This application is significant in preventing oxidative stress in biological systems (Leed et al., 2011).

  • activity**: Novel heterocycles containing this compound exhibit considerable antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus. This highlights its potential use in the development of new antimicrobial agents (Irving et al., 2003).

Advanced Material Synthesis

  • Conjugated Polymers : This compound is used in the preparation of soluble conjugated polymers. These polymers have applications in electronic materials due to their luminescent properties (Zhu et al., 2007).

  • Suzuki Coupling in Polymer Synthesis : It also plays a role in the palladium-catalyzed Suzuki coupling method for synthesizing copolymers. This method is vital for creating polymers with specific electrical and optical properties (Grigoras & Antonoaia, 2005).

Environmental Monitoring

  • Hydrogen Peroxide Vapor Detection : Schiff base substituent-triggered deboration reactions involving this compound are applied in highly sensitive detection of hydrogen peroxide vapor. This is crucial for monitoring peroxide-based explosives and environmental pollutants (Fu et al., 2016).

Safety And Hazards

The safety and hazards associated with similar compounds have been discussed in various studies16. However, the specific safety and hazards associated with “2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the search results.


Future Directions

The future directions for research on similar compounds have been discussed in various studies19. However, the specific future directions for research on “2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the search results.


Please note that the information provided is based on the search results and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBFTBTFCPICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467304
Record name 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

775351-56-9
Record name 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775351-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liang, Y Xie, X Liu, H Xu, H Ren, S Tang… - Journal of Medicinal …, 2022 - ACS Publications
As a complex pathogenesis driven by immune inflammatory factors and intestinal microbiota, the treatment of inflammatory bowel disease (IBD) may rely on the comprehensive …
Number of citations: 2 pubs.acs.org

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